IMD-0354

Description

IMD-0354 is a small molecule drug with a maximum clinical trial phase of I.

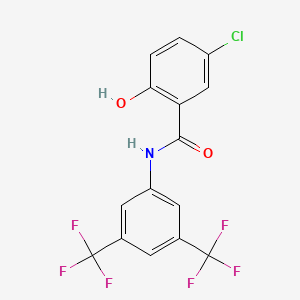

a cardioprotective agent that inhibits IkappaB kinase beta (IKKbeta); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHILCFMQWMQVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243248 | |

| Record name | IMD-0354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

978-62-1 | |

| Record name | IMD-0354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMD-0354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMD-0354 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMD-0354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IMD-0354 in the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMD-0354 is a small molecule inhibitor that has garnered significant interest for its therapeutic potential in a range of inflammatory diseases and cancers. Initially identified as a selective inhibitor of IκB kinase β (IKKβ), a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, its mechanism of action is now understood to be more complex. This technical guide provides a comprehensive overview of the molecular mechanisms of IMD-0354, with a particular focus on its inhibitory effects on the NF-κB pathway. In addition, this guide will explore recent findings that suggest a dual mechanism of action, including the inhibition of the glutamine transporter SLC1A5, which may be independent of its effects on IKKβ. This document will detail the experimental evidence, present quantitative data in structured tables, and provide representative experimental protocols to facilitate further research and development of IMD-0354 and related compounds.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway is activated by a wide array of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This activation leads to the recruitment of various signaling proteins to the receptor complex, ultimately resulting in the activation of the IκB kinase (IKK) complex. The IKK complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing its translocation to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.

IMD-0354 as a Selective IKKβ Inhibitor

IMD-0354 was initially developed as a selective inhibitor of IKKβ. Its primary mechanism of action in the NF-κB pathway is the direct inhibition of IKKβ's catalytic activity. By binding to IKKβ, IMD-0354 prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and preventing the nuclear translocation and subsequent transcriptional activity of NF-κB.

Biochemical and Cellular Effects

Numerous studies have demonstrated the inhibitory effect of IMD-0354 on the NF-κB pathway in various cell types and disease models.

-

Inhibition of IκBα Phosphorylation: Treatment with IMD-0354 has been shown to block the phosphorylation of IκBα in response to stimuli like TNF-α. This is a key indicator of its direct or indirect effect on IKKβ activity.

-

Prevention of NF-κB Nuclear Translocation: By preventing IκBα degradation, IMD-0354 effectively sequesters NF-κB in the cytoplasm. This has been visualized through immunofluorescence and subcellular fractionation experiments.

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines (e.g., MCP-1), and adhesion molecules (e.g., ICAM-1).

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by IMD-0354.

Quantitative Data on IKKβ Inhibition

The inhibitory potency of IMD-0354 against IKKβ and NF-κB activation has been quantified in various assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IKKβ inhibition) | 250 nM | Cell-free kinase assay | |

| IC50 (TNF-α induced NF-κB transcription) | 1.2 µM | A549 cells | [1] |

| IC50 (Cell proliferation) | Varies by cell line | e.g., HMC-1, MDA-MB-231 | [1] |

A Dual Mechanism of Action: Inhibition of Glutamine Transporter SLC1A5

Recent research has unveiled a potentially parallel mechanism of action for IMD-0354, particularly in the context of cancer biology. Studies have shown that IMD-0354 can act as a potent inhibitor of the glutamine transporter SLC1A5 (also known as ASCT2).[2][3][4]

Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, as it provides a source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids. SLC1A5 is a key transporter responsible for glutamine uptake.

Evidence for SLC1A5 Inhibition

-

Reduced Glutamine Uptake: Treatment of cancer cells with IMD-0354 leads to a significant reduction in the uptake of radiolabeled glutamine.[2][4]

-

Downstream Metabolic Effects: Inhibition of glutamine uptake by IMD-0354 results in the attenuation of mTOR signaling, a key regulator of cell growth and metabolism that is sensitive to amino acid availability.[2][3][4]

-

Effects on Cell Growth and Survival: By depriving cancer cells of a crucial nutrient, IMD-0354 induces cell cycle arrest, autophagy, and apoptosis.[2][3][4]

-

Independence from NF-κB Inhibition: In some cancer cell lines, the anti-proliferative effects of IMD-0354 are observed without a corresponding inhibition of IκBα phosphorylation, suggesting that the mechanism is independent of IKKβ inhibition in these contexts.[2]

The following diagram illustrates the proposed dual mechanism of action of IMD-0354.

Experimental Protocols

This section provides representative protocols for key experiments used to characterize the mechanism of action of IMD-0354. These are intended as a guide and may require optimization for specific cell types and experimental conditions.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol describes the detection of total and phosphorylated IκBα by Western blotting to assess the effect of IMD-0354 on the NF-κB pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

IMD-0354

-

Stimulating agent (e.g., TNF-α)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density. Pre-treat cells with various concentrations of IMD-0354 for a specified time (e.g., 1 hour) before stimulating with an agonist like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

-

Cells to be tested

-

96-well plates

-

IMD-0354

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of IMD-0354 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vitro IKKβ Kinase Assay (Representative)

This assay measures the direct inhibitory effect of IMD-0354 on the enzymatic activity of IKKβ.

Materials:

-

Recombinant active IKKβ

-

IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα)

-

ATP (including radiolabeled [γ-32P]ATP)

-

Kinase reaction buffer

-

IMD-0354

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, IKKβ substrate, and different concentrations of IMD-0354.

-

Enzyme Addition: Add recombinant IKKβ to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Separation and Quantification: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Determine the IC50 value of IMD-0354 by plotting the percentage of inhibition against the compound concentration.

Therapeutic Applications and Clinical Status

The dual inhibitory activities of IMD-0354 on both inflammation and cellular metabolism make it an attractive candidate for a variety of diseases.

-

Inflammatory Diseases: Its ability to suppress NF-κB activation has shown promise in preclinical models of asthma, rheumatoid arthritis, and atopic dermatitis.[8] A Phase I clinical trial of an IMD-0354 ointment for atopic dermatitis has been completed, demonstrating a good safety profile.

-

Cancer: The inhibition of both NF-κB (which promotes cancer cell survival) and glutamine uptake (a key metabolic pathway for cancer cells) suggests that IMD-0354 could be an effective anti-cancer agent.[9] It has shown efficacy in preclinical models of breast cancer, leukemia, and melanoma.[2][3][4][10]

-

Other Conditions: IMD-0354 has also been investigated for its potential in treating corneal inflammation and angiogenesis.[11]

Conclusion and Future Directions

IMD-0354 is a multifaceted small molecule with significant therapeutic potential. While its role as an IKKβ inhibitor in the NF-κB pathway is well-established, the discovery of its activity as an SLC1A5 inhibitor has opened new avenues for its application, particularly in oncology. The relative contribution of each mechanism to its overall therapeutic effect likely depends on the specific disease context and cell type.

Future research should focus on:

-

Elucidating the precise binding site of IMD-0354 on both IKKβ and SLC1A5. This will aid in the design of more potent and selective inhibitors.

-

Conducting further clinical trials to evaluate the efficacy and safety of IMD-0354 and its prodrugs in various diseases.

-

Investigating the interplay between NF-κB inhibition and glutamine metabolism in different pathological conditions. Understanding this crosstalk could lead to novel combination therapies.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of IMD-0354. The provided data and representative protocols are intended to facilitate the design of new experiments and accelerate the translation of this promising compound into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel NF-kappaB inhibitor, IMD-0354, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel NF-κB inhibitor IMD-0354 induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rocatinlimab Improves Patient-Reported Outcomes in Adults with Moderate-to-Severe Atopic Dermatitis: Results from a Double-Blind Placebo-Controlled Phase 2b Study - PMC [pmc.ncbi.nlm.nih.gov]

IMD-0354: An In-depth Technical Guide for Researchers and Drug Development Professionals

IMD-0354, with the chemical name N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a small molecule that has been investigated for its potent anti-inflammatory and anti-proliferative properties. It has been widely described as a selective inhibitor of the IκB kinase β (IKKβ) subunit, a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By inhibiting IKKβ, IMD-0354 is proposed to block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes. This guide provides a comprehensive overview of the technical data and experimental methodologies related to IMD-0354.

Chemical Properties

| Property | Value |

| Chemical Name | N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

| Synonyms | IKK2 Inhibitor V |

| Molecular Formula | C₁₅H₈ClF₆NO₂ |

| Molecular Weight | 383.67 g/mol |

| CAS Number | 978-62-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: An IKKβ Inhibitor

IMD-0354 is widely cited as a selective, ATP-competitive inhibitor of IKKβ. The canonical NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Its activation is triggered by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes.

IMD-0354 is believed to interfere with this cascade by directly inhibiting the kinase activity of IKKβ. However, it is important to note that some studies have questioned this direct enzymatic inhibition, suggesting that IMD-0354 may act on the NF-κB pathway through an indirect mechanism. One study reported that while IMD-0354 potently inhibits the NF-κB pathway in cellular assays, it is inactive in human IKKβ enzyme assays. Further research is needed to fully elucidate the precise molecular target and mechanism of action.

Quantitative Data

In Vitro Efficacy

| Assay Type | Cell Line | Parameter | Value | Reference |

| IKKβ Kinase Assay | - | IC₅₀ | 250 nM | [1][2] |

| TNF-α induced NF-κB transcription | A549 | IC₅₀ | 1.27 µM | [3] |

| IκBα degradation inhibition | Jurkat | IC₅₀ | 0.218 µM | |

| Anti-proliferative | HMC-1 | - | Time and dose-dependent | [3] |

| Anti-proliferative | IC-2G559 & IC-2V814 | - | Almost inhibited at 0.5 µM | |

| Cell Cycle Arrest | HMC-1 | - | G0/G1 phase arrest at 0.5 µM | |

| Apoptosis Induction | HMC-1 | - | Increased hypodiploid DNA at 1 µM | |

| NF-κB Activity Inhibition | HepG2 | - | 98.5% inhibition at 10 µg/ml |

In Vivo Efficacy

| Animal Model | Disease | Dosage | Route | Effect | Reference |

| Ovalbumin-sensitized mice | Asthma | 20 mg/kg | Intraperitoneal | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells | [4] |

| KKAy mice with HF diet | Diabetes | Dose-dependent | - | Significantly decreased plasma glucose levels | |

| Rats | Ischemia/Reperfusion | 10 mg/kg | - | Significant reduction of infarction area/area at risk ratio | |

| OVA-sensitized mice | Allergic Inflammation | 5 mg/kg & 20 mg/kg | Intraperitoneal | Significantly decreased NF-κB in lungs | |

| Dermatophagoides pteronyssinus-sensitized mice | Chronic Asthma | - | Intraperitoneal | Reduced bronchial eosinophils, inhibited airway remodeling | [5] |

| Rats | Corneal Neovascularization | 30 mg/kg | Intraperitoneal | Reduced inflammatory cell infiltration and limbal vessel dilation | [6] |

Experimental Protocols

In Vitro IKKβ Kinase Assay

This assay is designed to measure the direct inhibitory effect of IMD-0354 on the enzymatic activity of IKKβ.

General Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant IKKβ enzyme, a substrate such as a GST-tagged IκBα fragment, and a kinase buffer.

-

Inhibitor Addition: IMD-0354 is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. For radiolabeling, [γ-³²P]ATP is used. The reaction is then incubated at 30°C for a specified time.

-

Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.

-

Detection: The level of substrate phosphorylation is measured. In the case of radiolabeling, this is done by separating the proteins by SDS-PAGE and detecting the incorporated radioactivity via autoradiography. Alternatively, non-radioactive methods that measure ADP production (a byproduct of the kinase reaction) can be used, such as the ADP-Glo™ Kinase Assay.

-

Data Analysis: The percentage of inhibition at each concentration of IMD-0354 is calculated, and the IC₅₀ value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to assess the ability of IMD-0354 to inhibit the NF-κB signaling pathway within a cellular context.

General Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected as an internal control for transfection efficiency and cell viability.

-

Treatment: The transfected cells are pre-treated with various concentrations of IMD-0354 for a specific duration.

-

Stimulation: The NF-κB pathway is then activated by treating the cells with a stimulant such as TNF-α.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzymes.

-

Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates for firefly and Renilla luciferase.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The percentage of inhibition of NF-κB activity by IMD-0354 is calculated, and the IC₅₀ value is determined.[7][8]

Western Blot for Phospho-IκBα

This technique is used to directly observe the effect of IMD-0354 on the phosphorylation of IκBα.

General Methodology:

-

Cell Treatment and Lysis: Cells are treated with IMD-0354 and then stimulated with an NF-κB activator (e.g., TNF-α). The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The protein concentration of the cell lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total IκBα or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

Clinical Trial Information

IMD-0354 and its prodrug, IMD-1041, have been investigated in early-phase clinical trials.

-

IMD-0354: A Phase 1 clinical trial of a topical formulation of IMD-0354 for the treatment of atopic dermatitis was completed, and the safety profile was confirmed.

-

IMD-1041: A Phase IIa clinical trial (NCT00883584) of the oral prodrug IMD-1041 has been conducted.[10]

Further information on the current status and results of these trials is limited in the public domain.

Summary and Future Directions

IMD-0354 is a well-characterized inhibitor of the NF-κB signaling pathway with demonstrated efficacy in a variety of preclinical models of inflammatory diseases and cancer. While it is widely cited as a direct IKKβ inhibitor, some evidence suggests a more complex mechanism of action that warrants further investigation. The progression of IMD-0354 and its prodrug, IMD-1041, into early-phase clinical trials highlights its therapeutic potential. Future research should focus on definitively identifying its molecular target(s), further elucidating its mechanism of action, and continuing to evaluate its safety and efficacy in clinical settings for various inflammatory and proliferative disorders.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. broadpharm.com [broadpharm.com]

- 3. IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, IMD-0354, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. promega.es [promega.es]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. 細胞計數與健康分析 [sigmaaldrich.com]

The Selective IKKβ Inhibitor IMD-0354: A Technical Guide to its Role in Halting IκBα Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of IMD-0354, a selective inhibitor of IκB kinase β (IKKβ). Central to the activation of the canonical NF-κB signaling pathway, IKKβ-mediated phosphorylation of the inhibitory protein IκBα is a critical step in numerous inflammatory and pathological processes. This document details the mechanism of action of IMD-0354, presents collated quantitative data on its efficacy, and furnishes detailed protocols for key experimental procedures to study its effects. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of IMD-0354 as a therapeutic and research tool.

Introduction

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The activity of NF-κB is tightly regulated, and its aberrant activation is implicated in a multitude of diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2] In the canonical NF-κB pathway, the transcription factor is sequestered in the cytoplasm in an inactive state through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[3]

The activation of this pathway is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4] These stimuli trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2] IKKβ is the principal kinase responsible for the phosphorylation of IκBα at two specific serine residues, Ser32 and Ser36.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[1]

Given its pivotal role, IKKβ has emerged as a prime therapeutic target for modulating the NF-κB pathway. IMD-0354 is a potent and selective small molecule inhibitor of IKKβ.[5] By specifically targeting IKKβ, IMD-0354 effectively blocks the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade.[5] This guide will explore the core mechanism of IMD-0354, its effects on cellular processes, and the experimental methodologies used to characterize its activity.

Mechanism of Action of IMD-0354

IMD-0354 functions as a direct inhibitor of IKKβ, consequently blocking the phosphorylation of IκBα.[5] This action is central to its anti-inflammatory and anti-proliferative effects.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of IMD-0354. The pathway is initiated by stimuli that lead to the activation of the IKK complex. Activated IKKβ then phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation and gene transcription.

Downstream Effects of IκBα Phosphorylation Inhibition

By preventing the phosphorylation and subsequent degradation of IκBα, IMD-0354 effectively sequesters NF-κB in the cytoplasm. This leads to a significant reduction in the transcription of NF-κB target genes, which include a variety of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and cell adhesion molecules.[4][6] Additionally, the inhibition of NF-κB activation by IMD-0354 has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines.[5]

Quantitative Data on IMD-0354 Efficacy

The inhibitory effects of IMD-0354 have been quantified in numerous studies across various cell types and experimental conditions. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Stimulus | Reference |

| IC50 for NF-κB transcription activity | 1.2 µM | Not Specified | TNF-α | [7] |

| IC50 for IKKβ inhibition | 250 nM | In vitro kinase assay | N/A | [6] |

| Inhibition of NF-κB activity | 98.5% at 10 µg/ml | HepG2 cells | Not Specified | [5] |

Table 1: In Vitro Inhibitory Concentrations of IMD-0354

| Cell Line | IMD-0354 Concentration | Effect | Reference |

| HMC-1 (mast cells) | < 5 µM | Inhibition of NF-κB expression and nuclear translocation | [5] |

| HMC-1 (mast cells) | 0.5 µM | Arrest of cell cycle at G0/G1 phase | [5] |

| Cultured cardiomyocytes | 1 µM | Inhibition of TNF-α induced IκBα phosphorylation and NF-κB nuclear translocation | [5] |

| Cultured cardiomyocytes | 1 µM | Significant reduction of TNF-α-induced IL-1β and MCP-1 production | [5] |

| 3T3-L1 adipocytes | 1 µM | Restoration of Akt phosphorylation down-regulated by TNF-α | [5] |

Table 2: Cellular Effects of IMD-0354 at Various Concentrations

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of IMD-0354 in inhibiting IκBα phosphorylation.

In Vitro IKKβ Kinase Assay

This assay directly measures the ability of IMD-0354 to inhibit the enzymatic activity of IKKβ.

Objective: To determine the IC50 of IMD-0354 for IKKβ kinase activity.

Materials:

-

Recombinant human IKKβ (e.g., as a GST fusion protein)

-

Recombinant IκBα substrate (e.g., GST-IκBα)

-

IMD-0354

-

ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant IKKβ, and the IκBα substrate.

-

Add varying concentrations of IMD-0354 or vehicle (DMSO) to the reaction mixtures.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated IκBα substrate by autoradiography or other detection methods.

-

Quantify the band intensities to determine the extent of inhibition at each IMD-0354 concentration.

-

Calculate the IC50 value using appropriate software.

Western Blotting for Phospho-IκBα

This technique is used to detect the levels of phosphorylated IκBα in cell lysates following treatment with a stimulus and IMD-0354.

Objective: To assess the effect of IMD-0354 on stimulus-induced IκBα phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, or primary cells)

-

Cell culture medium and supplements

-

Stimulus (e.g., TNF-α, IL-1β)

-

IMD-0354

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of IMD-0354 or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a short duration (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα to normalize for protein loading.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the localization of the NF-κB p65 subunit to determine if it has translocated to the nucleus.

Objective: To determine the effect of IMD-0354 on stimulus-induced nuclear translocation of NF-κB p65.

Materials:

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Stimulus (e.g., TNF-α)

-

IMD-0354

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Pre-treat the cells with IMD-0354 or vehicle.

-

Stimulate with TNF-α for a specified time (e.g., 30-60 minutes).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with goat serum.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess translocation.

Conclusion

IMD-0354 is a valuable tool for both therapeutic development and basic research into the NF-κB signaling pathway. Its selective inhibition of IKKβ provides a targeted approach to block the phosphorylation of IκBα, a critical event in the activation of canonical NF-κB signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to understand and modulate the inflammatory and proliferative processes governed by NF-κB. Further investigation into the selectivity profile and in vivo efficacy of IMD-0354 will continue to delineate its potential as a therapeutic agent for a wide range of NF-κB-driven pathologies.

References

- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 3. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 4. Tumor necrosis factor alfa and interleukin 1 alfa induced phosphorylation and degradation of inhibitory kappa B alpha are regulated by estradiol in endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to IMD-0354: Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMD-0354, with the chemical name N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, is a small molecule that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-neoplastic properties. Initially developed by the Institute of Medicinal Molecular Design Inc. in Japan, it was first characterized as a selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. However, recent research has unveiled a novel mechanism of action, identifying IMD-0354 as an inhibitor of the glutamine carrier protein SLC1A5. This guide provides a comprehensive overview of the discovery, chemical properties, and diverse biological activities of IMD-0354, along with detailed experimental protocols and a critical discussion of its dual-faceted mechanism of action.

Discovery and Chemical Properties

IMD-0354 was originally designed as a selective inhibitor of IKKβ, based on the analysis of the binding mode of aspirin to the enzyme.[1] More recently, a high-content, image-based screen of approximately 7,000 small molecules identified IMD-0354 as a compound that prevents the localization of the glutamine transporter SLC1A5 to the plasma membrane.[2][3][4][5] This discovery has opened new avenues for understanding its therapeutic potential.

Chemical Synthesis

The synthesis of IMD-0354 involves the formation of an amide bond between 5-chlorosalicylic acid and 3,5-bis(trifluoromethyl)aniline. A general approach to this synthesis is outlined below:

Reaction Scheme:

A common method for forming the amide bond is to first convert the carboxylic acid group of 5-chlorosalicylic acid into a more reactive acyl chloride. This can be achieved using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base, such as pyridine, to yield IMD-0354.

Physicochemical Properties

| Property | Value |

| IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |

| Molecular Formula | C₁₅H₈ClF₆NO₂ |

| Molecular Weight | 383.67 g/mol |

| CAS Number | 978-62-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and ethanol (up to 100 mM)[6][7] |

| Purity | ≥98% (typically analyzed by HPLC)[6][7] |

| Storage | Store at +4°C[7] |

Biological Activity and Mechanism of Action

IMD-0354 exhibits a range of biological effects, primarily attributed to its modulation of two key cellular pathways: the NF-κB signaling cascade and glutamine metabolism.

Inhibition of the NF-κB Pathway

IMD-0354 was initially characterized as a potent inhibitor of IKKβ, the primary kinase responsible for the phosphorylation and subsequent degradation of IκBα. This degradation allows the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory and pro-survival genes. By inhibiting IKKβ, IMD-0354 was thought to block this entire cascade.[5]

However, some studies have cast doubt on the direct inhibition of IKKβ by IMD-0354, suggesting an indirect mechanism of NF-κB pathway suppression.[2] One study found that while IMD-0354 potently inhibited the canonical NF-κB pathway in cellular assays, it was inactive in enzymatic assays against human IKKβ.[2]

Inhibition of Glutamine Uptake

More recent evidence has demonstrated that IMD-0354 functions as an inhibitor of glutamine uptake by preventing the localization of the amino acid transporter SLC1A5 (also known as ASCT2) to the plasma membrane.[2][3][4][5] Cancer cells, in particular, exhibit a high demand for glutamine to support their rapid proliferation and metabolic needs. By blocking glutamine uptake, IMD-0354 can induce cell cycle arrest, autophagy, and apoptosis in tumor cells.[2][5]

Quantitative Data

In Vitro Activity

| Target/Assay | Cell Line/System | IC₅₀ Value | Reference(s) |

| IKKβ (enzymatic assay) | - | ~250 nM | [5][8] |

| NF-κB Transcriptional Activity (TNF-α induced) | HepG2 | 1.2 µM | [9] |

| NF-κB Transcriptional Activity (TNF-α induced) | A549 | 1.27 µM | [9] |

| P2X₁ Receptor Antagonism | - | 19 nM | [6][7] |

| P2X₄ Receptor Antagonism | - | 156 nM | [6][7] |

| P2X₇ Receptor Antagonism | - | 175 nM | [6][7] |

| Aquaporin 4 Inhibition (rat) | - | 210 nM | [6][7] |

| Aquaporin 4 Inhibition (mouse) | - | 390 nM | [6][7] |

| Aquaporin 4 Inhibition (human) | - | 420 nM | [6][7] |

| Hematologic Malignancy Cell Proliferation | Various | 0.1 µM to 0.6 µM | [10] |

| Anti-Toxoplasma gondii Activity | HFF cells | 0.016 µM | [11] |

In Vivo Efficacy

| Animal Model | Dosing | Observed Effects | Reference(s) |

| Ovalbumin (OVA)-sensitized mouse model of allergic inflammation | 5 mg/kg and 20 mg/kg, i.p. | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells. Inhibited production of Th2 cytokines (IL-5, IL-13) and eotaxin.[10][11] | [10][11] |

| Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma | - | Reduced bronchial eosinophils and inhibited airway remodeling (goblet cell hyperplasia, subepithelial fibrosis, collagen deposition, smooth muscle hypertrophy). Inhibited IL-13 and IL-1β production, restored IFN-γ production.[12] | [12] |

| KKAy mice with high-fat diet-induced obesity | Dose-dependent | Significantly decreased plasma glucose levels without affecting body weight.[11] | [11] |

| Rat model of myocardial ischemia/reperfusion injury | 10 mg/kg | Significant dose-dependent reduction of the infarction area/area at risk ratio and preservation of fractional shortening ratio.[11] | [11] |

| Rat model of inflammation-induced corneal angiogenesis | 30 mg/kg, systemic | Decreased inflammatory cell invasion, suppressed expression of CCL2, CXCL5, Cxcr2, and TNF-α. Reduced limbal vessel dilation, VEGF-A expression, and angiogenic sprouting.[7][13] | [7][13] |

| Melanoma xenograft model | - | Suppressed melanoma tumor growth.[2][5] | [2][5] |

Experimental Protocols

IKKβ Kinase Assay (In Vitro)

This protocol is a general representation for determining the inhibitory activity of IMD-0354 on IKKβ.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMD 0354 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. interpriseusa.com [interpriseusa.com]

- 6. IMD 0354 | IκB Kinase | Tocris Bioscience [tocris.com]

- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antiallergic and anti-inflammatory effects of a novel I kappaB kinase beta inhibitor, IMD-0354, in a mouse model of allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. IκB kinase β inhibitor IMD-0354 suppresses airway remodelling in a Dermatophagoides pteronyssinus-sensitized mouse model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

IMD-0354: A Technical Guide to its Function as a Glutamine Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of IMD-0354 as a potent inhibitor of glutamine uptake. IMD-0354 disrupts the plasma membrane localization of the key glutamine transporter SLC1A5 (also known as ASCT2), leading to a reduction in intracellular glutamine levels. This mechanism of action subsequently attenuates mTOR signaling and induces anti-tumor effects, including cell-cycle arrest, autophagy, and apoptosis.[1][2][3] This document details the quantitative effects of IMD-0354, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative effects of IMD-0354 on cancer cell lines as reported in the literature.

Table 1: Inhibition of Glutamine Uptake by IMD-0354 [1][3]

| Cell Line | Concentration (µM) | Treatment Duration | Inhibition of ³H-Glutamine Uptake |

| A431 | 5 | 1 hour | Significant Inhibition |

| A431 | 10 | 1 hour | Significant Inhibition |

| A431 | 5 | 24 hours | Sustained Inhibition |

| A431 | 10 | 24 hours | Sustained Inhibition |

| A375 | Increasing | 1 hour | Dose-dependent Inhibition |

Table 2: Effect of IMD-0354 on Intracellular Metabolites [1][3]

| Cell Line | Concentration (µM) | Treatment Duration | Intracellular Glutamine Levels | Intracellular Glutamate Levels | Glutamine Levels in Media |

| A431 | 2 | 72 hours | Decreased | Decreased | Increased |

Signaling Pathways and Mechanism of Action

IMD-0354's primary mechanism as a glutamine uptake inhibitor is the dislocation of the SLC1A5 transporter from the plasma membrane.[1][3] This reduction in glutamine availability directly impacts downstream signaling pathways, most notably the mTOR pathway, which is crucial for cell growth and proliferation.

Caption: Mechanism of IMD-0354 action on the mTOR signaling pathway.

It is important to note that while IMD-0354 has been identified as an IKKβ inhibitor in other contexts, its effect on glutamine uptake and subsequent mTOR attenuation is independent of the IKK-NF-κB signaling pathway.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

³H-Glutamine Uptake Assay

This assay quantifies the rate of glutamine uptake by cells.

Caption: Workflow for the ³H-Glutamine Uptake Assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., A431 or A375) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of IMD-0354 or vehicle control for the specified duration (e.g., 1 to 24 hours).[1]

-

Uptake: Add ³H-glutamine to the culture medium and incubate for a defined period (e.g., 15 minutes) at 37°C.[4]

-

Termination: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to halt the uptake process.

-

Lysis: Lyse the cells using a suitable lysis buffer (e.g., 2% SDS).

-

Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are then normalized to the protein concentration of each sample.

Western Blotting for mTOR Signaling

This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K.

Methodology:

-

Cell Treatment and Lysis: Treat A375 cells with IMD-0354 for the desired times (e.g., 1, 3, and 24 hours).[1] Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p70S6K (Thr389) overnight at 4°C. A separate blot should be run and incubated with an antibody for total p70S6K as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for SLC1A5 Localization

This method is used to visualize the cellular localization of the SLC1A5 transporter.

Methodology:

-

Cell Culture: Grow A431 cells on glass coverslips.

-

Treatment: Treat the cells with IMD-0354 (e.g., 1 µM or 5 µM) for 24 hours.[5]

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

-

Blocking: Block with 10% fetal calf serum (FCS) in PBS containing 0.1% Triton X-100 for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against SLC1A5 for 1 hour at room temperature.

-

Secondary Antibody: After washing, incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 594) for 1 hour.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Summary and Future Directions

IMD-0354 has been identified as a novel small molecule that inhibits glutamine uptake by preventing the membrane localization of the SLC1A5 transporter.[1][6] This action leads to the attenuation of mTOR signaling and demonstrates significant anti-tumor effects in preclinical models of melanoma.[1][2] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating glutamine metabolism in cancer and for professionals in drug development exploring new therapeutic strategies. Further research may focus on optimizing the therapeutic potential of IMD-0354, potentially in combination with other metabolic inhibitors such as GLS1 or LDHA inhibitors, to enhance cancer cell death.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]

The Disruption of Glutamine Metabolism: A Technical Guide to the Effects of IMD-0354 on SLC1A5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule IMD-0354 and its significant impact on the solute carrier family 1 member 5 (SLC1A5), a crucial glutamine transporter. Initially recognized as an inhibitor of IκB kinase β (IKKβ), recent research has unveiled a distinct and potent mechanism of action for IMD-0354: the modulation of SLC1A5 localization and function. This guide will detail the experimental findings, methodologies, and downstream cellular consequences of this interaction, offering valuable insights for researchers in oncology, metabolism, and drug development.

Executive Summary

IMD-0354 has been identified as a potent inhibitor of glutamine uptake by preventing the proper localization of the SLC1A5 transporter to the plasma membrane.[1][2][3] This disruption of glutamine import leads to a cascade of downstream effects, including the attenuation of mTOR signaling, induction of cell-cycle arrest, autophagy, and apoptosis, particularly in cancer cells with high glutamine dependency.[1][2][3][4] Originally developed as an IKKβ inhibitor involved in the NF-κB pathway, its anti-cancer effects in certain contexts, such as melanoma, are now understood to be mediated through this novel mechanism targeting SLC1A5.[1][2][3] This guide synthesizes the key findings, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.

IMD-0354: From IKKβ Inhibition to SLC1A5 Modulation

IMD-0354 was initially characterized as a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway.[5][6][7] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making its inhibitors promising therapeutic agents.[8][9] However, a high-content screen designed to identify small molecules that disrupt the plasma membrane localization of SLC1A5 unexpectedly identified IMD-0354 as a lead compound.[1][2][3] This discovery highlighted a previously unknown mechanism of action for IMD-0354, distinct from its effects on IKKβ. While IMD-0354 does inhibit NF-κB activity, its profound impact on glutamine metabolism in specific cancer models is attributed to its ability to interfere with SLC1A5.[2][3]

SLC1A5: A Key Transporter in Cancer Metabolism

SLC1A5, also known as ASCT2, is a sodium-dependent amino acid transporter with a primary role in facilitating the uptake of neutral amino acids, most notably glutamine.[10][11] Glutamine is a conditionally essential amino acid that plays a central role in various cellular processes, including nucleotide synthesis, protein synthesis, and redox balance, particularly in highly proliferative cells like cancer cells.[10][12] Upregulation of SLC1A5 is a common feature in many cancers and is often associated with poor prognosis.[1][3][4] By mediating the primary route of glutamine entry into the cell, SLC1A5 fuels the metabolic reprogramming that is a hallmark of cancer.[13]

Quantitative Data: The Impact of IMD-0354 on Cellular Functions

The following tables summarize the key quantitative findings from studies investigating the effects of IMD-0354 on SLC1A5-mediated glutamine uptake and subsequent cellular processes.

Table 1: Inhibition of Glutamine Uptake by IMD-0354

| Cell Line | IMD-0354 Concentration | Treatment Duration | Inhibition of ³H-Glutamine Uptake | Reference |

| A431 | 5 µmol/L | 1 hour | Significant Inhibition | [3] |

| A431 | 10 µmol/L | 1 hour | Significant Inhibition | [3] |

| A431 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition | [3] |

| A375 | Increasing Concentrations | 1 hour | Dose-dependent Inhibition | [3] |

Table 2: Downstream Effects of IMD-0354 Treatment

| Cell Line | IMD-0354 Concentration | Effect | Reference |

| A375 | Not specified | Attenuation of mTOR signaling | [3] |

| Melanoma Cells | Not specified | Suppression of 2D and 3D growth | [2] |

| Melanoma Cells | Not specified | Induction of cell cycle arrest | [2] |

| Melanoma Cells | Not specified | Induction of autophagy | [2] |

| Melanoma Cells | Not specified | Induction of apoptosis | [2] |

| HepG2 | 10 µg/ml | 98.5% inhibition of NF-κB activity | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the effects of IMD-0354 on SLC1A5.

High-Content Screening for SLC1A5 Localization Inhibitors

A high-content, image-based screen was performed to identify small molecules that prevent the localization of SLC1A5 to the plasma membrane.[1][2]

-

Cell Line: A375 melanoma cells stably expressing SLC1A5 tagged with a fluorescent protein.

-

Library: A library of 7,000 small molecules was screened.

-

Methodology:

-

Cells were seeded in multi-well plates.

-

Each well was treated with a unique small molecule from the library.

-

After incubation, cells were fixed and stained with a nuclear counterstain (e.g., DAPI) and a plasma membrane marker.

-

Automated microscopy was used to capture images of each well.

-

Image analysis software was employed to quantify the co-localization of the fluorescently tagged SLC1A5 with the plasma membrane marker.

-

Hits were identified as compounds that significantly reduced plasma membrane localization of SLC1A5 without causing significant changes in cell morphology.

-

³H-Glutamine Uptake Assay

This assay was used to quantify the effect of IMD-0354 on the rate of glutamine transport into cells.[3]

-

Cell Lines: A431 and A375 cells.

-

Methodology:

-

Cells were seeded in multi-well plates and allowed to adhere.

-

Cells were pre-treated with various concentrations of IMD-0354 or vehicle control for a specified duration (e.g., 1 hour).

-

The treatment medium was removed, and cells were incubated with a solution containing ³H-labeled glutamine for a short period.

-

The uptake was stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

-

The protein concentration of each sample was determined to normalize the glutamine uptake values.

-

Western Blotting for Signaling Pathway Analysis

Western blotting was utilized to assess the phosphorylation status and expression levels of key proteins in the mTOR and NF-κB signaling pathways.[3]

-

Cell Line: A375 cells.

-

Methodology:

-

Cells were treated with IMD-0354 or appropriate controls (e.g., other inhibitors, vehicle).

-

For NF-κB pathway analysis, cells were stimulated with TNFα.

-

Cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-IκBα, total IκBα).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IMD 0354 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]

- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

IMD-0354: A Deep Dive into its Impact on Cellular Signaling Cascades

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IMD-0354 is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, IMD-0354 effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This mechanism of action underlies its significant anti-inflammatory, anti-angiogenic, and anti-proliferative effects observed in a wide range of preclinical models. This technical guide provides a comprehensive overview of the molecular impact of IMD-0354 on cellular signaling, detailed experimental protocols for its study, and quantitative data to support its characterization as a valuable tool for research and potential therapeutic development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

IMD-0354's primary molecular target is the IκB kinase β (IKKβ). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ-mediated phosphorylation of the inhibitory protein IκBα marks it for ubiquitination and proteasomal degradation. This event liberates the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide array of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[1][2][3]

IMD-0354 acts as a selective inhibitor of IKKβ, thereby preventing the phosphorylation of IκBα.[1][4] This blockade stabilizes the IκBα/NF-κB complex in the cytoplasm, effectively sequestering NF-κB and inhibiting its function as a transcription factor. This targeted inhibition of the NF-κB cascade is the foundational mechanism responsible for the diverse biological activities of IMD-0354.

Quantitative Analysis of IMD-0354's Biological Activity

The efficacy of IMD-0354 has been quantified across various cellular and biochemical assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ for IKKβ Inhibition | 250 nM | Cell-free biochemical assay | |

| IC₅₀ for TNF-α induced NF-κB transcription | 1.2 µM | Reporter assay in HMC-1 cells | [5] |

| Inhibition of NF-κB activity | 98.5% at 10 µg/ml | HepG2 cells | [4] |

| P2X₁, P2X₄, P2X₇ receptor antagonism (IC₅₀) | 19 nM, 156 nM, 175 nM | N/A | |

| Antibacterial activity against MRSA (MIC) | 0.06 µg/mL | C. elegans model |

Table 1: Biochemical and Cellular Activity of IMD-0354

| Cell Line | Effect | Concentration | Time Point | Reference |

| HMC-1 (Mastocytoma) | G₀/G₁ cell cycle arrest, apoptosis | 1 µM | N/A | [4] |

| HMC-1 (Mastocytoma) | Decreased Cyclin D3 expression | 1 µM | Time-dependent | [4] |

| Breast Cancer Cells | G₀/G₁ cell cycle arrest, apoptosis | N/A | N/A | |

| HUVEC | Diminished migration and tube formation | N/A | N/A | [6][7] |

| HUVEC | Dose-dependent reduction in VEGF-A expression | N/A | N/A | [6][7] |

| 3T3-L1 Adipocytes | Restored phosphorylation of Akt (down-regulated by TNF-α) | 1 µM | 12 hours | [4] |

| Cultured Cardiomyocytes | Reduced TNF-α-induced IL-1β and MCP-1 production | 1 µM | N/A | [4] |

| Chronic Lymphocytic Leukemia (CLL) cells | Induced apoptosis (mean 26%) | N/A | N/A | [8] |

Table 2: Cellular Effects of IMD-0354 in Various Cell Lines

| In Vivo Model | Dosage | Effect | Reference |

| OVA-sensitized mice (Asthma model) | 20 mg/kg | Ameliorated airway hyperresponsiveness, reduced bronchial eosinophils and mucus-producing cells | [4] |

| OVA-sensitized mice (Asthma model) | 20 mg/kg | Reduced IL-5, IL-13, and eotaxin production | [4] |

| KKAy mice (Diabetes model) | N/A | Significantly decreased plasma glucose levels | [4] |

| Myocardial Ischemia/Reperfusion model | 10 mg/kg | Significant reduction of infarction area/area at risk ratio | [4] |

| X-irradiated mice | N/A | Significantly suppressed lethality (83% survival increase) | [1] |

| Rat cornea (Inflammation-induced angiogenesis) | 30 mg/kg | Decreased inflammatory cell invasion and reduced limbal vessel dilation | [2] |

Table 3: In Vivo Efficacy of IMD-0354

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of IMD-0354 on HMC-1 cells.[5]

Objective: To determine the effect of IMD-0354 on cell viability and proliferation.

Materials:

-

HMC-1 cells

-

α-MEM with 10% FCS

-

IMD-0354 stock solution (in DMSO)

-

96-well culture plates

-

3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

10% SDS in 0.01 N HCl

-

Microplate reader (577 nm)

Procedure:

-

Seed HMC-1 cells at a density of 2x10⁵ cells/mL in a 96-well plate (100 µL per well).

-

Add various concentrations of IMD-0354 to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, and 72 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

To stop the reaction, add 100 µL of 10% SDS in 0.01 N HCl to each well.

-

Measure the absorbance at 577 nm using a microplate reader.

NF-κB Nuclear Translocation Analysis (Immunofluorescence)

This protocol is based on methods to visualize the subcellular localization of NF-κB p65.[4]

Objective: To assess the effect of IMD-0354 on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cells cultured on coverslips

-

IMD-0354

-

TNF-α (or other NF-κB activator)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 10% FCS in PBS with 0.1% Triton X-100)

-

Primary antibody against NF-κB p65

-

Alexa Fluor-conjugated secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Pre-treat cells with IMD-0354 for 1 hour.

-

Stimulate cells with TNF-α for 15-30 minutes.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize cells with 0.5% Triton X-100 for 15 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with primary anti-p65 antibody for 1 hour at room temperature.

-

Wash and incubate with fluorescently labeled secondary antibody for 1 hour.

-

Counterstain nuclei with DAPI for 15 minutes.

-

Mount coverslips and visualize using a fluorescence microscope.

Analysis of IκBα Phosphorylation (Western Blotting)

This protocol is based on methodologies to detect changes in protein phosphorylation states.[4][9]

Objective: To determine if IMD-0354 inhibits the phosphorylation of IκBα.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with IMD-0354 followed by stimulation with an NF-κB activator.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash and apply chemiluminescent substrate.

-

Detect the signal using an imaging system.

Broader Signaling Impacts of IMD-0354

While the primary target of IMD-0354 is IKKβ, its impact extends to downstream and related signaling pathways.

Cell Cycle Regulation

IMD-0354 has been shown to induce G₀/G₁ phase cell cycle arrest.[4] This is consistent with the role of NF-κB in promoting cell cycle progression through the upregulation of cyclins, such as Cyclin D3.[10] By inhibiting NF-κB, IMD-0354 can lead to a decrease in the expression of these critical cell cycle regulators.[4]

Apoptosis Induction

NF-κB is a key pro-survival signal in many cell types, often by upregulating anti-apoptotic proteins. Inhibition of NF-κB by IMD-0354 can shift the cellular balance towards apoptosis.[8] This has been observed in various cancer cell lines and is a key aspect of its anti-neoplastic potential.

Angiogenesis

NF-κB plays a role in promoting angiogenesis, in part by regulating the expression of vascular endothelial growth factor (VEGF).[2][6] IMD-0354 has been demonstrated to reduce VEGF-A expression and inhibit endothelial cell migration and tube formation, highlighting its anti-angiogenic properties.[6][7]

A Note on Off-Target Effects and Alternative Mechanisms

Recent studies have suggested that IMD-0354 may have effects independent of IKKβ inhibition. One notable finding is its ability to inhibit the glutamine transporter SLC1A5, leading to reduced glutamine uptake and subsequent attenuation of mTOR signaling.[9][11][12][13][14][15] This effect on cellular metabolism contributes to its anti-proliferative and pro-apoptotic activities, particularly in cancer cells that are highly dependent on glutamine. Interestingly, in some contexts, IMD-0354 did not affect TNFα-induced IκB phosphorylation, suggesting that its effects could be cell-type and context-dependent.[9] It has also been reported to act as an antagonist at P2X receptors.

Conclusion

IMD-0354 is a well-characterized inhibitor of the IKKβ/NF-κB signaling pathway with demonstrated efficacy in a multitude of preclinical models of inflammation, cancer, and other diseases. Its ability to modulate fundamental cellular processes such as cell cycle, apoptosis, and angiogenesis makes it a valuable pharmacological tool for investigating the roles of NF-κB in health and disease. While its primary mechanism of action is well-established, emerging evidence of its impact on other signaling nodes, such as glutamine metabolism via SLC1A5, adds layers to its biological activity profile. This guide provides a foundational understanding of IMD-0354's impact on cellular signaling, offering both the quantitative data and the methodological framework necessary for its effective use in a research and drug development setting. Further investigation into its pleiotropic effects will undoubtedly continue to refine our understanding of its therapeutic potential.

References

- 1. IKKβ Inhibitor IMD-0354 Attenuates Radiation Damage in Whole-body X-Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IMD 0354 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective IKK2 inhibitor IMD0354 disrupts NF-κB signaling to suppress corneal inflammation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel NF-κB inhibitor IMD-0354 induces apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A novel NF-kappaB inhibitor, IMD-0354, suppresses neoplastic proliferation of human mast cells with constitutively activated c-kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma | Semantic Scholar [semanticscholar.org]